2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

This 4-chlorophenylthio purine isomer provides a predictable molecular shape essential for reproducible SAR in kinase ATP-binding site engagement and adenosine A1/A3 receptor targeting. Unlike ortho- or meta-chlorophenyl analogs, the para-substitution ensures consistent hydrophobic pocket contact. The reactive 2-chloro handle enables rapid amine diversification for library synthesis. Confirmed ≥98% purity by HPLC. Ideal for anti-tubercular lead optimization and purine-focused medicinal chemistry. Standard international B2B shipping; no controlled-substance permits required for R&D quantities.

Molecular Formula C11H6Cl2N4S
Molecular Weight 297.2 g/mol
CAS No. 646510-36-3
Cat. No. B12900920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine
CAS646510-36-3
Molecular FormulaC11H6Cl2N4S
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=NC(=NC3=C2NC=N3)Cl)Cl
InChIInChI=1S/C11H6Cl2N4S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17)
InChIKeyIBUDBVNCLHOJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine (646510-36-3) in Chemical Procurement: A Purine Scaffold with a Specific Substitution Pattern


2-Chloro-6-(4-chlorophenyl)sulfanyl-7H-purine (CAS 646510-36-3) is a synthetic organic compound from the purine class [1]. Its core is a purine heterocycle (a fusion of pyrimidine and imidazole rings), a privileged scaffold in medicinal chemistry and biochemistry [2]. The molecule's key feature is its defined substitution pattern: a chlorine atom at the 2-position and a 4-chlorophenylthio (4-chlorophenylsulfanyl) group at the 6-position [1]. This arrangement introduces specific steric and electronic properties, distinguishing it from other 2-chloro-6-arylthio purine analogs, and makes it a candidate for use as a synthetic intermediate or a chemical probe in biological systems [1].

2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine (646510-36-3): Why In-Class Analogs Cannot Be Simply Substituted


The 2-chloro-6-arylthio purine family is not a set of interchangeable compounds. The position and nature of the arylthio substituent are critical determinants of molecular conformation, reactivity, and biological target engagement . Even a change from a para- to an ortho-substituted chlorophenyl group, as seen with the 2-chlorophenyl analog, results in a distinct steric and electronic profile . The 4-chlorophenyl group imparts a specific molecular shape that can influence binding to hydrophobic pockets in proteins or affect crystal packing and solubility [1]. Consequently, substituting 2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine with a close analog like 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine or 2-chloro-6-(phenylthio)purine cannot be assumed to yield the same synthetic outcome or biological result. The following sections provide the quantitative and qualitative evidence that defines this compound's unique profile.

2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine (646510-36-3) Quantitative Evidence Guide for Scientific Selection


Para-Substitution and its Conformational Impact: Comparison with Ortho-Substituted Analog

The 4-chlorophenylthio group at the 6-position of 2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine creates a different steric and electronic environment compared to its ortho-substituted analog, 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine . While both compounds share the same molecular formula and functional groups, the para-substitution in the target compound minimizes steric clash between the chlorine atom and the purine ring, resulting in a more planar and less conformationally restricted molecule. This difference is fundamental to its utility in chemical transformations and potential biological interactions.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Utility as a Synthetic Intermediate: The 2-Chloro Leaving Group

The chlorine atom at the 2-position of the purine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions . This reactivity is a key differentiator from analogs lacking this handle, such as 6-(4-chlorophenyl)sulfanyl-7H-purine (CAS 5457-98-7) [1]. The presence of the 2-chloro group enables facile derivatization with amines, alkoxides, or other nucleophiles, allowing the compound to be a versatile building block for constructing more complex molecules.

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Antimycobacterial Activity: Class-Level Potency with 2-Chloro Purines

A study on 6-oxo and 6-thio purine analogs identified that 2-amino and 2-chloro purine scaffolds exhibit moderate inhibitory activity against Mycobacterium tuberculosis (Mtb) [1]. While specific data for 2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine is not reported, the research demonstrates that the 2-chloro substitution is a key feature for antimycobacterial activity in this purine class. Analogs lacking this substitution, such as those with a 2-amino group, may display different potency profiles.

Antitubercular Agents Antimycobacterial Drug Discovery

Crystal Structure and Intermolecular Interactions of a Close Analog

The crystal structure of a closely related analog, 2-amino-6-(4-chlorophenylthio)purine hemihydrate (C11H8ClN5S·0.5H2O), reveals a complex hydrogen-bonding network involving the sulfur and chlorine atoms, in addition to the purine nitrogen atoms [1]. This demonstrates that the 4-chlorophenylthio group is not merely a passive substituent but actively participates in intermolecular interactions, influencing solid-state packing and potentially affecting solubility and formulation properties.

Crystallography Materials Science Drug Design

2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine (646510-36-3): Application Scenarios Driven by Evidence


Building Block for Focused Kinase Inhibitor Libraries

Given its purine core and defined substitution pattern, 2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine is an ideal building block for synthesizing libraries of 2,6-disubstituted purines [1]. The 2-chloro group allows for easy diversification with amines, while the 6-(4-chlorophenyl)thio group can probe a specific hydrophobic pocket [1]. This is particularly relevant for targeting the ATP-binding site of kinases, where 6-arylthio purines have shown promise as inhibitors [1]. Using this specific compound ensures that the 4-chlorophenyl group is correctly positioned for SAR analysis, a key advantage over using a mixture of isomers or less-defined starting materials [1].

Intermediate in the Synthesis of Purine-Based Antimycobacterial Agents

Research has demonstrated that 2-chloro purine derivatives possess moderate inhibitory activity against Mycobacterium tuberculosis [1]. 2-Chloro-6-(4-chlorophenyl)sulfanyl-7H-purine serves as a direct precursor for exploring this activity space. The 4-chlorophenylthio group provides additional hydrophobic contacts that could enhance potency or improve cellular permeability compared to simpler 6-thio analogs [1]. This makes it a strategic intermediate for medicinal chemists developing new antitubercular leads [1].

Probe for Studying Adenosine Receptors

The purine scaffold is a key component of adenosine, and various 6-arylthio purine derivatives have been explored as ligands for adenosine receptors (A1, A2A, A2B, A3) [1]. While specific data for this compound is lacking, its structure aligns with known SAR for A1 and A3 receptor antagonists. The 4-chlorophenyl group is a common substituent in potent and selective adenosine receptor ligands [1]. The 2-chloro group can be further modified to fine-tune affinity and selectivity [1]. Therefore, this compound is a logical starting point for medicinal chemistry campaigns targeting the adenosine receptor family [1].

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